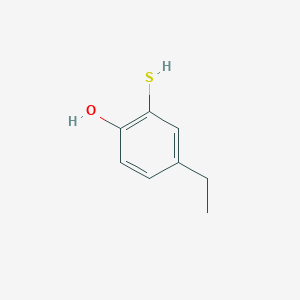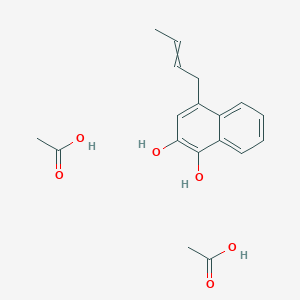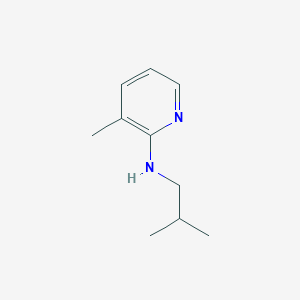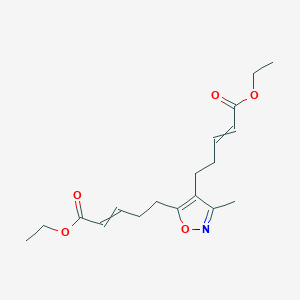
Dichloro(chloromethyl)(thiophen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(chloromethyl)(thiophen-2-yl)silane is a chemical compound that features a silicon atom bonded to two chlorine atoms, a chloromethyl group, and a thiophen-2-yl group. This compound is of interest due to its unique structure, which combines the reactivity of chlorosilanes with the aromatic properties of thiophene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(chloromethyl)(thiophen-2-yl)silane typically involves the reaction of thiophen-2-ylmagnesium bromide with chloromethyltrichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(chloromethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form siloxanes or silazanes.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as alcohols, amines, or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Siloxanes, silazanes, or other organosilicon compounds.
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Dichloro(chloromethyl)(thiophen-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of dichloro(chloromethyl)(thiophen-2-yl)silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, while the thiophene ring can participate in aromatic substitution reactions. The chloromethyl group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the thiophene ring.
Chloromethyltrichlorosilane: Contains an additional chlorine atom and lacks the thiophene ring.
Thiophen-2-ylsilane: Lacks the chloromethyl and dichloro groups.
Uniqueness
Dichloro(chloromethyl)(thiophen-2-yl)silane is unique due to the presence of both the thiophene ring and the chloromethyl group, which impart distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
88237-61-0 |
|---|---|
Fórmula molecular |
C5H5Cl3SSi |
Peso molecular |
231.6 g/mol |
Nombre IUPAC |
dichloro-(chloromethyl)-thiophen-2-ylsilane |
InChI |
InChI=1S/C5H5Cl3SSi/c6-4-10(7,8)5-2-1-3-9-5/h1-3H,4H2 |
Clave InChI |
KNWDDLUNZLGHMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)[Si](CCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)



![5-[(2,4-Dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14385618.png)

![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)


![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
